Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-
Description
The compound Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- is a structurally complex acetamide derivative featuring:
- A benzimidazole core with a thioether linkage at the 2-position.
- An N,N-dimethylacetamide group.
- A 4-methylpiperidine moiety attached via a ketone-containing ethyl chain.
This hybrid structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-methylpiperidine group may enhance lipophilicity and influence receptor binding compared to simpler analogs .
Properties
Molecular Formula |
C19H26N4O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H26N4O2S/c1-14-8-10-22(11-9-14)17(24)12-23-16-7-5-4-6-15(16)20-19(23)26-13-18(25)21(2)3/h4-7,14H,8-13H2,1-3H3 |
InChI Key |
MOWTYEDZOKYBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzimidazole-Thioacetamide Derivatives
Key structural differences among analogs include:
- Substituents on the acetamide nitrogen : The target compound’s N,N-dimethyl group contrasts with aryl (e.g., nitrophenyl, methoxyphenyl) or heterocyclic substituents in analogs (Table 1).
- Piperidine vs. Piperazine or Aromatic Groups : The 4-methylpiperidine moiety distinguishes it from piperazine-containing derivatives (e.g., ) or purely aromatic systems (e.g., ).
- Linker Modifications : The ethylketone linker in the target compound differs from hydrazine () or triazole () linkers in other derivatives.
Physicochemical Properties
Key Observations :
- The target’s piperidine group likely increases molecular weight and lipophilicity compared to simpler aryl-substituted analogs.
- Melting points are influenced by crystallinity: derivatives with rigid aromatic substituents (e.g., 9j) exhibit higher melting points than aliphatic analogs .
Antimicrobial and Anticancer Activity
- Quorum Sensing Inhibition : Analogs like 6p (68.23% inhibition at 250 mM) highlight the importance of electron-withdrawing groups (e.g., nitro) for activity . The target’s 4-methylpiperidine may modulate similar pathways via hydrophobic interactions.
- Anticancer Potential: Compounds with benzimidazole-thioacetamide scaffolds (e.g., W1 in ) show activity against cancer cell lines. The piperidine group in the target compound could enhance blood-brain barrier penetration for CNS-targeted therapies .
Enzyme Inhibition
Biological Activity
Acetamide, N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- is a synthetic compound with potential therapeutic applications. This article explores its biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H26N4O2S. It features a complex structure that includes a benzimidazole moiety and a piperidine ring, which are known to influence its biological activity.
Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors. For instance, the benzimidazole and piperidine components may facilitate binding to acetylcholinesterase (AChE) or other neuroreceptors, potentially influencing cognitive functions and neuroprotection.
Anticholinergic Activity
A study on related acetamide derivatives demonstrated significant inhibitory effects on AChE, an enzyme crucial for neurotransmitter regulation. One derivative showed an IC50 value of 0.08 ± 0.01 μM against AChE, indicating strong potential for cognitive enhancement in Alzheimer's disease models .
Antitumor Activity
The compound's structural analogs have been investigated for their cytotoxicity against cancer cell lines. For example, thiazole-integrated compounds exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting that modifications to the acetamide structure could enhance antitumor efficacy .
Antimicrobial Properties
Research has highlighted the antibacterial potential of thiazole-derived compounds, which share structural similarities with the target compound. Some derivatives demonstrated activity comparable to established antibiotics against various bacterial strains .
Study 1: Anti-Alzheimer Potential
In a recent study focused on benzothiazol-acetamide derivatives, one compound was identified as a potent AChE inhibitor. The study utilized molecular docking to confirm binding interactions at the enzyme's active site, supporting the hypothesis that structural features significantly impact biological activity .
Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of various acetamide derivatives on human fibroblast HT1080 cells. Most compounds exhibited favorable safety profiles alongside their anticancer activities, underscoring their therapeutic potential .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
